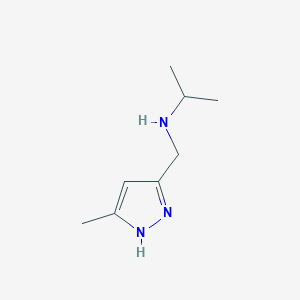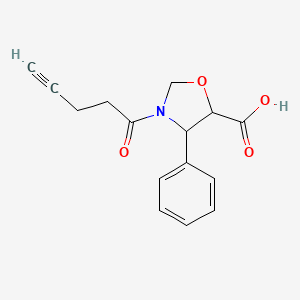
3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid is an organic compound that features a unique structure combining an oxazolidine ring with a pent-4-ynoyl and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the oxazolidine ring. One common method involves the reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazolidine ring. The pent-4-ynoyl group can be introduced through an acylation reaction using pent-4-ynoyl chloride, while the phenyl group can be added via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
類似化合物との比較
Similar Compounds
4-Pentenoic acid: Similar in structure but lacks the oxazolidine ring and phenyl group.
Pent-4-ynoyl chloride: Used as a precursor in the synthesis of 3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid.
4-Phenyloxazolidine-5-carboxylic acid: Similar but without the pent-4-ynoyl group.
Uniqueness
3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of the oxazolidine ring, pent-4-ynoyl group, and phenyl group makes it a versatile compound for various scientific research purposes.
特性
CAS番号 |
500726-13-6 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC名 |
3-pent-4-ynoyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-3-9-12(17)16-10-20-14(15(18)19)13(16)11-7-5-4-6-8-11/h1,4-8,13-14H,3,9-10H2,(H,18,19) |
InChIキー |
PQNUYYCVXHFRLY-UHFFFAOYSA-N |
正規SMILES |
C#CCCC(=O)N1COC(C1C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


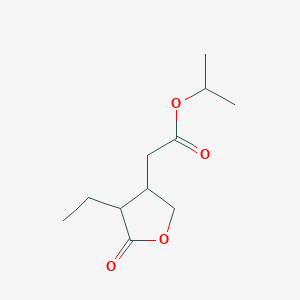
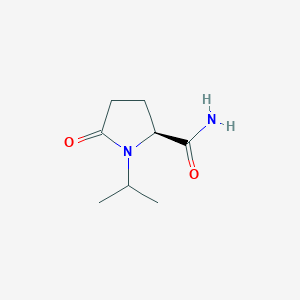
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)


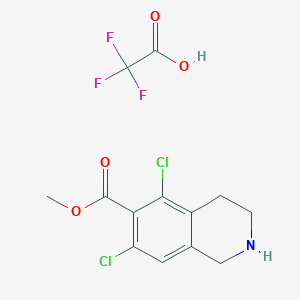
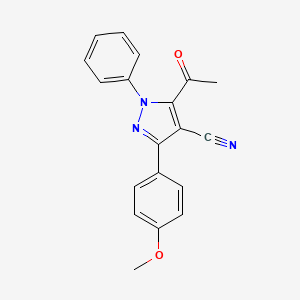
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)

![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)

![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)
